molecular formula C21H22N2O4 B2803687 N-(4-methoxyphenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide CAS No. 903361-77-3

N-(4-methoxyphenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide

Cat. No. B2803687
CAS RN: 903361-77-3
M. Wt: 366.417
InChI Key: UCAHNTKBBRYLDI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide, commonly known as MPI-0479605, is a small molecule inhibitor of the TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). TBK1 and IKKε are two key regulators of the innate immune response, and their dysregulation has been implicated in various inflammatory and autoimmune disorders. MPI-0479605 has been extensively studied for its potential therapeutic applications in these diseases.

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Research on compounds with similar structural features or pharmacological properties often explores their mechanisms of action, therapeutic potential, and efficacy in various medical applications. For example, studies on nomifensine, a tetrahydroisoquinoline antidepressant, have shown its efficacy in depressive illness with fewer side effects compared to traditional antidepressants, highlighting the role of dopamine and noradrenaline reuptake inhibition (Brogden, Heel, Speight, & Avery, 2012).

Advanced Oxidation Processes in Environmental Science

Advanced oxidation processes (AOPs) research, including studies on acetaminophen degradation, provides insights into the removal of recalcitrant compounds from water, demonstrating the environmental applications of chemical research and the potential for studying the degradation pathways of complex organic molecules (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Neurotoxicity and Pharmacological Effects

Investigations into the neurotoxicity of various substances, such as brominated flame retardants, and their effects on the nervous system can offer valuable information on the safety and potential adverse effects of chemical compounds on human health. These studies contribute to understanding the biological impact of chemicals and the importance of evaluating their safety (Dingemans, van den Berg, & Westerink, 2011).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-12-23-13-11-17-18(21(23)25)5-4-6-19(17)27-14-20(24)22-15-7-9-16(26-2)10-8-15/h4-11,13H,3,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAHNTKBBRYLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide

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